
Maggnx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maggnx is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a synthesis product of magnesium oxide and graphene oxide, which has been shown to possess remarkable properties such as high surface area, good electrical conductivity, and high thermal stability. In
Mechanism of Action
The mechanism of action of Maggnx is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. This compound has been shown to interact with biological systems, including bacterial cells and plant roots, leading to alterations in their metabolic processes. In addition, this compound has been shown to adsorb heavy metals and organic pollutants, leading to their removal from the environment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various organisms. In bacteria, this compound has been shown to inhibit growth and disrupt cell membrane integrity. In plants, this compound has been shown to enhance nutrient uptake and improve photosynthesis. In animals, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Maggnx has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, this compound is relatively expensive to produce, and its properties may vary depending on the synthesis method used. In addition, this compound may interact with other compounds in the experimental system, leading to potential confounding effects.
Future Directions
There are several future directions for the research on Maggnx. One potential direction is the development of new drug delivery systems using this compound as a carrier. Another direction is the investigation of this compound for its potential use in cancer therapy. In addition, the use of this compound in environmental applications such as wastewater treatment and heavy metal removal is an area of ongoing research. Finally, the optimization of the synthesis method of this compound to improve its properties and reduce its cost is an important direction for future research.
Conclusion:
This compound is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. This compound has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The mechanism of action of this compound is not fully understood, but it is believed to be related to its unique properties such as high surface area and good electrical conductivity. This compound has several advantages for lab experiments, including its high surface area, good electrical conductivity, and biocompatibility. However, this compound is relatively expensive to produce, and its properties may vary depending on the synthesis method used. There are several future directions for the research on this compound, including the development of new drug delivery systems, investigation for its potential use in cancer therapy, and optimization of the synthesis method to improve its properties and reduce its cost.
Synthesis Methods
The synthesis of Maggnx involves the combination of magnesium oxide and graphene oxide through a chemical reaction process. The first step involves the preparation of graphene oxide by the oxidation of graphite using strong oxidizing agents such as potassium permanganate or sodium nitrate. The graphene oxide is then mixed with magnesium oxide in a solvent such as water or ethanol, and the resulting mixture is subjected to ultrasonication to ensure uniform dispersion of the two components. The mixture is then heated under controlled conditions to promote the chemical reaction between magnesium oxide and graphene oxide, resulting in the formation of this compound.
Scientific Research Applications
Maggnx has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. This compound has also been investigated for its potential use in drug delivery systems due to its high surface area and good biocompatibility. In agriculture, this compound has been shown to enhance plant growth and improve soil fertility. In environmental science, this compound has been studied for its potential use in wastewater treatment and heavy metal removal.
properties
CAS RN |
128683-43-2 |
|---|---|
Molecular Formula |
C32H31NO12 |
Molecular Weight |
621.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H31NO12/c1-15-7-10-24-21(11-15)32(19-6-4-3-5-18(19)29(39)45-32)20-9-8-17(12-25(20)42-24)43-31(30(40)41)13-22(36)26(33-16(2)35)28(44-31)27(38)23(37)14-34/h3-12,22-23,26-28,34,36-38H,13-14H2,1-2H3,(H,33,35)(H,40,41)/t22-,23+,26+,27+,28+,31+,32?/m0/s1 |
InChI Key |
OICAWTHTZIDKHH-YHYXIJJBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
synonyms |
2-methyl-6-(5-acetamido-3,5-dideoxy-alpha-glycero-galacto-nonulopyranosylonic acid)xanthene-9-spiro-1'-isobenzofuran-3'-one MAGGNX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
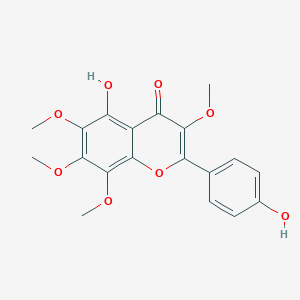
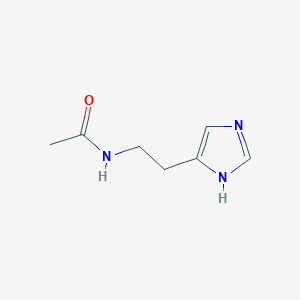
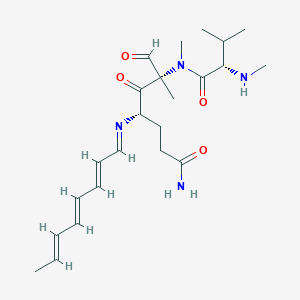
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
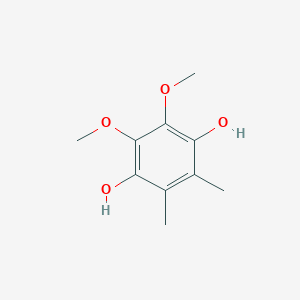

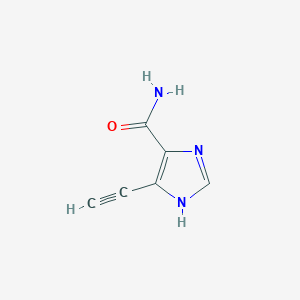

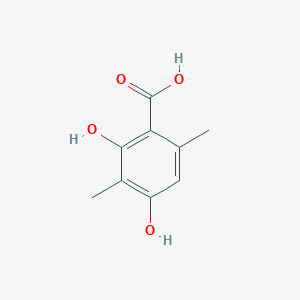
![N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B153784.png)

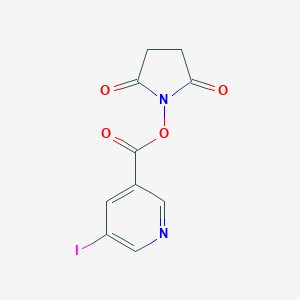
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)